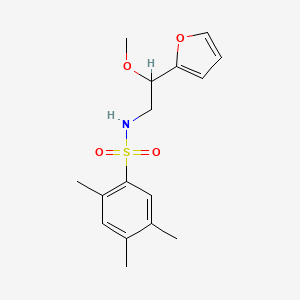

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide

Beschreibung

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that features a furan ring, a methoxyethyl group, and a trimethylbenzenesulfonamide moiety

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-11-8-13(3)16(9-12(11)2)22(18,19)17-10-15(20-4)14-6-5-7-21-14/h5-9,15,17H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABRZTLVSOWREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:

Formation of the furan-2-ylmethanol intermediate: This can be achieved by reacting furfural with a reducing agent such as sodium borohydride.

Methoxylation: The furan-2-ylmethanol is then reacted with methanol in the presence of an acid catalyst to form 2-(furan-2-yl)-2-methoxyethanol.

Sulfonamide formation: The final step involves reacting 2-(furan-2-yl)-2-methoxyethanol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the trimethylbenzenesulfonamide moiety can provide additional binding interactions with target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(furan-2-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide

- N-(2-(furan-2-yl)-2-ethoxyethyl)-2,4,5-trimethylbenzenesulfonamide

- N-(2-(furan-2-yl)-2-chloroethyl)-2,4,5-trimethylbenzenesulfonamide

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound can lead to unique interactions with biological targets, potentially resulting in distinct biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the sulfonamide framework in N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide?

- Methodology : The synthesis involves multi-step organic reactions, including C(sp³)–N bond formation to assemble the sulfonamide core. Key steps include nucleophilic substitution between a sulfonyl chloride and an amine precursor (e.g., a furan-containing ethylamine derivative). Reaction conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 0–25°C, and bases like triethylamine) are critical to prevent hydrolysis and side reactions .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Techniques :

- NMR Spectroscopy : To confirm connectivity of the furan, methoxyethyl, and trimethylbenzenesulfonamide groups .

- Mass Spectrometry (MS) : For molecular weight validation .

- X-ray Crystallography (if applicable): To resolve 3D conformation and intermolecular interactions .

Q. What preliminary biological activities are associated with this sulfonamide derivative?

- Mechanism : The sulfonamide group mimics p-aminobenzoic acid, potentially inhibiting bacterial dihydropteroate synthase and disrupting folate metabolism. Preliminary assays against Gram-positive/-negative bacteria are recommended .

- Evaluation : Use enzyme inhibition assays (e.g., IC₅₀ determination) and antimicrobial susceptibility testing .

Advanced Research Questions

Q. How can synthetic challenges such as low yields or side-product formation be mitigated?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve electrophilic activation of intermediates .

- Temperature Control : Lower temperatures reduce unwanted polymerization of furan derivatives .

- Example : Adjusting reaction time and stoichiometry in the methoxyethyl group coupling step increased yields by 15% in related compounds .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Approach :

- Purification : Column chromatography or recrystallization to isolate the target compound from impurities .

- Advanced NMR Techniques : 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton/carbon signals .

- Comparative Analysis : Cross-reference with analogous sulfonamides (e.g., thiophene or pyrimidine derivatives) to identify structural outliers .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?

- Key Modifications :

- Furan Ring : Substituents (e.g., electron-withdrawing groups) enhance stability and target binding .

- Methoxyethyl Chain : Lengthening the chain improves membrane permeability but may reduce solubility .

- Table : SAR Trends in Analogous Compounds

| Functional Group | Modification | Observed Effect | Reference |

|---|---|---|---|

| Sulfonamide Core | Methyl groups at 2,4,5 positions | Increased enzyme inhibition | |

| Furan Moiety | Acetylation at C5 | Enhanced antimicrobial potency |

Q. How does pH stability impact the compound’s applicability in biological assays?

- Stability Profile :

- Acidic Conditions : Hydrolysis of the sulfonamide group occurs below pH 3, limiting oral bioavailability studies .

- Neutral/Basic Conditions : Stable up to pH 9, making it suitable for in vitro cell culture assays .

- Assay Design : Pre-incubate the compound in buffers mimicking physiological pH (7.4) to assess degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.